N-(2-ethyl-6-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)phenoxy]acetamide
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Overview
Description
N-(2-ETHYL-6-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a phenyl group substituted with ethyl and methyl groups, a morpholine ring, and a sulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE typically involves multiple steps:
Formation of the Phenyl Substituent: The starting material, 2-ethyl-6-methylphenol, is reacted with appropriate reagents to introduce the phenyl group.
Introduction of the Morpholine Ring: The phenyl intermediate is then reacted with morpholine in the presence of a sulfonyl chloride to form the morpholine-4-sulfonyl group.
Formation of the Amide Bond: The final step involves the reaction of the intermediate with an appropriate acylating agent to form the amide bond.
Industrial Production Methods
In industrial settings, the production of N-(2-ETHYL-6-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYL-6-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(2-ETHYL-6-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-ETHYL-6-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE: can be compared with other amides and sulfonyl-containing compounds such as:
Uniqueness
The uniqueness of N-(2-ETHYL-6-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE lies in its specific substitution pattern and the presence of both morpholine and sulfonyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26N2O5S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
InChI |
InChI=1S/C21H26N2O5S/c1-3-17-6-4-5-16(2)21(17)22-20(24)15-28-18-7-9-19(10-8-18)29(25,26)23-11-13-27-14-12-23/h4-10H,3,11-15H2,1-2H3,(H,22,24) |
InChI Key |
CIZNCDYMZYVVIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C |
Origin of Product |
United States |
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